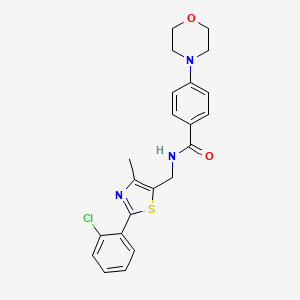

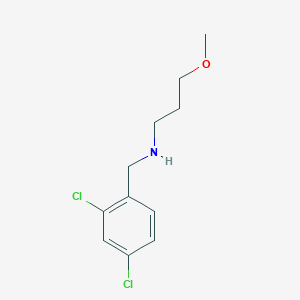

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-morpholinobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibacterial and Antiparasitic Properties

Historically, 5-nitroimidazoles have been recognized for their antibacterial and anti-parasitic effects. Notably, metronidazole (Figure 1) remains widely used against parasitic infections caused by Entamoeba histolytica and Giardia lamblia, as well as anaerobic bacterial infections . The compound may exhibit similar properties, making it relevant for infectious disease research.

!Metronidazole

Kinetoplastid Infections

Fexinidazole (Figure 1), an all-oral treatment for Trypanosoma brucei gambiense, has renewed interest in developing new nitroheterocycles for kinetoplastid infections (e.g., leishmaniases, sleeping sickness, and Chagas disease) . Investigating the efficacy of our compound against these neglected tropical diseases is crucial.

Synthetic Methodology Development

The synthesis of N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide involved a novel approach using tetrakis(dimethylamino)ethylene (TDAE) methodology. This method selectively introduced a N-tosylbenzylimine moiety at position 2 without reducing the sulfone at position 4 . Researchers can explore similar synthetic strategies to access new 2-substituted 5-nitroimidazole derivatives.

Click Chemistry and Triazole Conjugation

The compound’s 1,2,3-triazole moiety could be leveraged for click chemistry-inspired drug design. Triazoles, with their H-bond acceptors, can interact with biomolecular targets through H-bonding, π–π stacking, and dipole interactions . Investigating its potential as a versatile linker in drug development is promising.

Ultrasound-Assisted Synthesis

Heterogeneous catalysts, such as potassium carbonate, basic Al₂O₃, and amino-grafted zeolite, have been effective in synthesizing chalcones and their analogs under ultrasound irradiation . Exploring similar conditions for our compound could enhance its synthetic accessibility.

Safety and Hazards

properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2S/c1-15-20(29-22(25-15)18-4-2-3-5-19(18)23)14-24-21(27)16-6-8-17(9-7-16)26-10-12-28-13-11-26/h2-9H,10-14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKGWVUQHUNBSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-morpholinobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3009350.png)

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)

![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)